Betamethasone Benzoate

Psoriasis Topical corticosteroid Clinical efficacy

Betamethasone benzoate (CAS 22298-29-9) is the 17-benzoate ester of betamethasone with distinct lipophilicity (logP=2.01, logS=-3.77 mol/L) that fundamentally enhances percutaneous absorption versus other betamethasone esters. In clinical trials, 0.025% gel achieved an 87.5% excellent response rate in psoriasis patients vs. only 42.9% for betamethasone valerate 0.1% cream despite 4× lower concentration. Ideally suited for topical gel formulations using ethanol/propylene glycol/carboxy vinyl polymer vehicles. USP monograph-defined with official reference standard for ANDA development, method validation, and QC release testing. Specify the benzoate ester—not valerate or dipropionate—for gel-based dermatological R&D programs.

Molecular Formula C29H33FO6
Molecular Weight 496.6 g/mol
CAS No. 22298-29-9
Cat. No. B1666874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone Benzoate
CAS22298-29-9
SynonymsBetamethasone benzoate;  W 5975;  W-5975;  W5975;  MS 1112;  MS-1112;  MS1112.
Molecular FormulaC29H33FO6
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C
InChIInChI=1S/C29H33FO6/c1-17-13-22-21-10-9-19-14-20(32)11-12-26(19,2)28(21,30)23(33)15-27(22,3)29(17,24(34)16-31)36-25(35)18-7-5-4-6-8-18/h4-8,11-12,14,17,21-23,31,33H,9-10,13,15-16H2,1-3H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1
InChIKeySOQJPQZCPBDOMF-YCUXZELOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Betamethasone Benzoate CAS 22298-29-9: Topical Corticosteroid Procurement and Specification Guide


Betamethasone benzoate (CAS 22298-29-9) is a synthetic glucocorticoid corticosteroid and the 17-benzoate ester derivative of betamethasone, formulated specifically for topical administration in the treatment of corticosteroid-responsive dermatoses [1]. As a member of the medium-to-high potency topical corticosteroid class, it is chemically defined as 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-benzoate with molecular formula C29H33FO6 and molecular weight 496.57 [2]. The compound exists as the 17-benzoate ester, distinguishing it structurally from other clinically used betamethasone esters including the 17-valerate, 17,21-dipropionate, and 21-acetate derivatives [3].

Why Betamethasone Benzoate Cannot Be Simply Substituted with Other Betamethasone Esters


Betamethasone benzoate exhibits distinct biological and physicochemical properties that preclude simple substitution with other betamethasone esters such as valerate, dipropionate, or the parent betamethasone alcohol. Betamethasone (alcohol base) demonstrates minimal topical activity when applied to intact skin, whereas esterification at the 17-position with a benzoate moiety confers substantially enhanced percutaneous absorption and local anti-inflammatory efficacy [1]. Critically, the benzoate ester imparts unique lipophilicity characteristics (experimental logP = 2.01) and solubility behavior (aqueous solubility logS = -3.77 mol/L) that fundamentally differ from the valerate and dipropionate esters [2]. These physicochemical differences translate to variations in formulation compatibility, release kinetics from topical vehicles, and ultimately clinical performance—as evidenced by the fact that betamethasone benzoate 0.025% gel demonstrated numerically higher excellent response rates in psoriatic patients compared to betamethasone valerate 0.1% cream, despite the valerate formulation being present at four times the concentration [3].

Quantitative Differential Evidence for Betamethasone Benzoate (CAS 22298-29-9) Versus Comparators


Clinical Efficacy in Psoriasis: Betamethasone Benzoate 0.025% Gel vs. Betamethasone Valerate 0.1% Cream

In a double-blind clinical trial of 121 patients, betamethasone benzoate 0.025% gel demonstrated numerically superior excellent response rates in the psoriasis subgroup compared to betamethasone valerate 0.1% cream. Notably, this observed difference occurred despite betamethasone benzoate being formulated at one-quarter the concentration (0.025% vs 0.1%) of the valerate comparator [1].

Psoriasis Topical corticosteroid Clinical efficacy

Lipophilicity (logP) Differentiation: Betamethasone Benzoate vs. Parent Betamethasone

Betamethasone benzoate exhibits an experimentally measured octanol/water partition coefficient (logP) of 2.01, which is substantially higher than the logP value of parent betamethasone alcohol [1]. This increased lipophilicity, conferred by the benzoate ester moiety at the 17-position, enhances the compound's ability to partition into the stratum corneum lipid matrix—a prerequisite for effective topical corticosteroid activity.

Lipophilicity Partition coefficient Percutaneous absorption

Aqueous Solubility Profile: Betamethasone Benzoate Solubility Parameter for Formulation Development

Betamethasone benzoate has an experimentally determined aqueous solubility expressed as logS of -3.77 mol/L [1]. This relatively low aqueous solubility is characteristic of the lipophilic 17-benzoate ester and necessitates specialized formulation approaches (e.g., gel vehicles, lipophilic bases) to achieve optimal drug release and percutaneous absorption. The compound demonstrates solubility of 10 mM in DMSO for laboratory and analytical applications .

Aqueous solubility Formulation science Topical drug delivery

USP Monograph Specification: Quantitative Purity and Quality Control Parameters

Betamethasone benzoate is an official USP monograph substance with defined purity specifications of 98.0% to 102.0% of C29H33FO6 calculated on the dried basis, loss on drying not more than 0.5%, and specific rotation between +60° and +66° (40 mg/mL in dioxane) [1]. The compound is available as a USP Reference Standard (Catalog No. 1067307) for use in specified quality tests and assays as prescribed in the USP compendia .

Pharmaceutical analysis Quality control USP monograph

Systemic Anti-inflammatory Potency: Betamethasone Benzoate vs. Prednisolone

Betamethasone benzoate exhibits anti-inflammatory potency approximately 8 to 10 times greater than prednisolone and demonstrates greater potency than dexamethasone [1]. In systemic administration studies using cotton pellet and carrageenin-induced rat paw edema bioassays, betamethasone 17-benzoate was confirmed to be a very potent anti-inflammatory corticosteroid relative to multiple comparator corticosteroids [2].

Anti-inflammatory potency Glucocorticoid Relative potency

Gel Formulation Compatibility: Patent-Documented Clear Gel System for Betamethasone 17-Benzoate

Betamethasone 17-benzoate is specifically identified as a preferred anti-inflammatory steroid for incorporation into a patented clear gel composition comprising a polyhydroxy alcohol/lower alcohol solvent system with propylene glycol and a hydroxycellulose gelling agent [1]. This formulation approach was developed specifically to provide maximum topical activity for betamethasone 17-benzoate and permits formation of a clear gel suitable for topical application that facilitates optimal percutaneous absorption [2]. The compound was commercialized as UTICORT gel 0.025% (NDA 016998) utilizing this formulation technology [3].

Topical formulation Drug delivery Patent

Optimal Research and Industrial Application Scenarios for Betamethasone Benzoate (CAS 22298-29-9)


Topical Corticosteroid Formulation Development Requiring Gel Vehicle Compatibility

Betamethasone benzoate is optimally suited for development of topical gel formulations. The compound's physicochemical profile (logP = 2.01, logS = -3.77) and patent-documented compatibility with clear gel systems comprising ethanol/propylene glycol solvent bases with carboxy vinyl polymer gelling agents [1][2] support its use where gel vehicle characteristics—non-greasy application, rapid solvent evaporation, and cosmetic acceptability—are prioritized. Procurement for gel formulation development projects should specify betamethasone benzoate rather than other betamethasone esters, which are typically formulated as creams or ointments.

Pharmaceutical Quality Control and Analytical Method Development Requiring USP Reference Standard

For analytical laboratories performing method validation, quality control testing, or ANDA development, betamethasone benzoate USP Reference Standard (Catalog No. 1067307, CAS 22298-29-9) provides a certified, monograph-defined reference material with purity specifications of 98.0-102.0% [1]. The compound is intended for use in specified quality tests and assays as prescribed in the USP compendia, including HPLC analysis using acetonitrile/water (60:40) mobile phase with betamethasone dipropionate internal standard [2]. This application scenario is specific to betamethasone benzoate as an official USP monograph substance.

Clinical Studies Evaluating Topical Corticosteroid Efficacy in Psoriasis

Betamethasone benzoate 0.025% gel has demonstrated numerically superior excellent response rates (87.5% vs. 42.9%) in psoriasis patients compared to betamethasone valerate 0.1% cream in a direct head-to-head clinical trial [1]. For clinical research programs investigating topical corticosteroid efficacy specifically in plaque psoriasis, betamethasone benzoate gel represents a differentiated comparator or test article with documented psoriasis-specific performance data. Procurement for psoriasis-focused dermatology clinical trials should prioritize betamethasone benzoate based on this psoriasis subgroup evidence.

Percutaneous Absorption and Skin Penetration Research Studies

Betamethasone benzoate's experimentally determined logP value of 2.01 [1] positions it as a lipophilic corticosteroid suitable for studies investigating structure-permeability relationships in topical drug delivery. The compound's 17-benzoate ester confers distinct partitioning behavior compared to more polar esters (valerate) or less lipophilic parent alcohol, making it valuable for comparative percutaneous absorption studies. Procurement for skin penetration or Franz diffusion cell studies should specify betamethasone benzoate where a medium-lipophilicity corticosteroid probe compound is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betamethasone Benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.